2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole
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Overview
Description
2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring linked to a disulfide bridge, which is further connected to a dimethylocta-dienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole typically involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate-triphenylphosphine to form thioacetates. These thioacetates are then reduced to thiols, which are subsequently converted into the desired disulfides by treatment with N-(benzothiazol-2-ylthio)phthalimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles depending on the electrophile used.
Scientific Research Applications
2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a model compound in the study of sulfur vulcanization of natural rubber.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole involves its ability to undergo redox reactions due to the presence of the disulfide bridge. This compound can interact with various molecular targets, including enzymes and proteins, by forming or breaking disulfide bonds. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **6-{[2-(2,4-dihydroxyphenyl)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-hydroxy-6-(3-methylbut-2-en-1-yl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid .
- **2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(8-hydroxy-3,7-dimethylocta-2,6-dien-1-yl)-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-4-one .
Uniqueness
2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole is unique due to its specific structural features, such as the disulfide bridge and the benzothiazole ring. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89648-91-9 |
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Molecular Formula |
C17H21NS3 |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
2-(2,6-dimethylocta-2,6-dien-4-yldisulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H21NS3/c1-5-13(4)11-14(10-12(2)3)20-21-17-18-15-8-6-7-9-16(15)19-17/h5-10,14H,11H2,1-4H3 |
InChI Key |
PVSCDWSDEKAQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC(C=C(C)C)SSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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